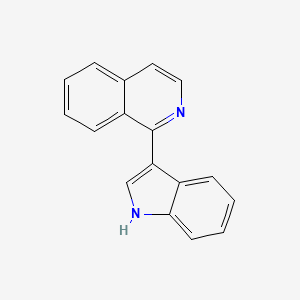
1-(1H-indol-3-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)isoquinoline is a heterocyclic compound that combines the structural features of both indole and isoquinoline. These two moieties are significant in medicinal chemistry due to their presence in various biologically active natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities, while the isoquinoline structure is prevalent in many alkaloids with therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)isoquinoline can be synthesized through several methods. One common approach involves the reaction of 2-alkynylbenzyl azines with indoles in the presence of silver nitrate (AgNO3) as a catalyst . This method provides a straightforward route to the desired compound under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis apply. These include the use of metal catalysts, such as palladium or silver, and the optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-indol-3-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and indoles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1H-indol-3-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)isoquinoline involves its interaction with various molecular targets. The indole moiety is known to bind to multiple receptors, influencing biological pathways. For instance, it can interact with serotonin receptors, affecting neurotransmission. The isoquinoline part may inhibit enzymes or interact with DNA, contributing to its biological effects .
Comparación Con Compuestos Similares
- 1-(1H-indol-3-yl)isoquinoline-3-carboxylic acid
- 1-(1H-indol-3-yl)-2-phenylisoquinoline
- 1-(1H-indol-3-yl)-3-methylisoquinoline
Uniqueness: this compound stands out due to its unique combination of indole and isoquinoline structures, which confer a distinct set of chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and interact with diverse biological targets compared to compounds containing only one of these moieties .
Propiedades
Número CAS |
13708-33-3 |
|---|---|
Fórmula molecular |
C17H12N2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13-12(5-1)9-10-18-17(13)15-11-19-16-8-4-3-7-14(15)16/h1-11,19H |
Clave InChI |
DMONRIXWBGGWOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN=C2C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


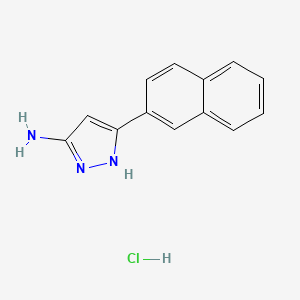



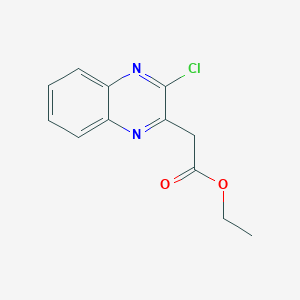
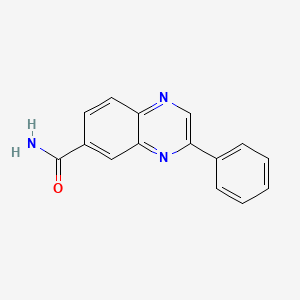
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)

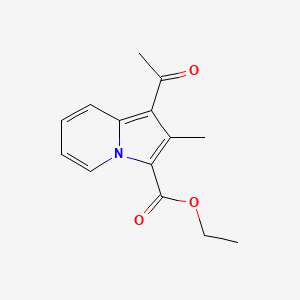

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)



